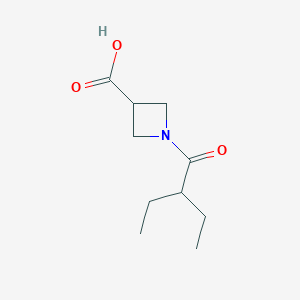
(4E)-2-acetamido-5-phenylpent-4-enoic acid
Übersicht
Beschreibung
Typically, a description of a chemical compound includes its molecular formula, molecular weight, IUPAC name, and structural formula. It may also include its appearance (solid, liquid, gas, color, etc.) and odor .
Synthesis Analysis
This involves the methods used to synthesize the compound, including the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves the study of the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using techniques like X-ray crystallography, NMR spectroscopy, etc .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, acidity or basicity (pH), reactivity, etc .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity Synthesis
The compound has been utilized as a key starting material for synthesizing a novel series of heterocyclic compounds, such as pyridazinones and thiazoles derivatives, through Michael addition reactions. These synthesized compounds have been studied for their antimicrobial activities, indicating the potential of (4E)-2-acetamido-5-phenylpent-4-enoic acid in developing new antimicrobial agents (El-Hashash et al., 2014).
Enzyme Inactivation in C-terminal Amidation
Research has shown the compound's efficacy as an inactivator in the process of C-terminal amidation, a crucial post-translational modification for neuropeptide activation. The compound's olefinic functionality is integrated into peptide analogs, making it a potent inactivator of peptidylglycine alpha-mono-oxygenase, an enzyme involved in the amidation process. This points towards its potential application in regulating biological processes and as a tool in biochemical research (Feng et al., 2000).
Heterocyclic Compound Synthesis
The compound serves as a precursor for synthesizing various heterocyclic and spiro compounds, which are crucial in medicinal chemistry for developing new drugs and studying biological systems. Its reactivity with different nucleophiles to form novel heterocyclic structures emphasizes its versatility and utility in synthetic organic chemistry (Rizk, 2012).
Asymmetric Hydrogenation Studies
Asymmetric hydrogenation of derivatives of this compound has been explored, offering a pathway to synthesize δ-amino acids, which are valuable in pharmaceutical synthesis and as building blocks in organic synthesis. The study of these hydrogenation processes contributes to the development of enantioselective synthetic methods, which are crucial for producing optically active pharmaceuticals (Starodubtseva et al., 2010).
Influenza Neuraminidase Inhibition
The compound has been implicated in studies focused on influenza neuraminidase inhibition, showcasing its potential as a scaffold for developing anti-influenza agents. By synthesizing analogs and evaluating their activity against influenza neuraminidase, researchers can identify new therapeutic leads to combat influenza infections (Mauldin et al., 2001).
Safety And Hazards
Eigenschaften
IUPAC Name |
(E)-2-acetamido-5-phenylpent-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-10(15)14-12(13(16)17)9-5-8-11-6-3-2-4-7-11/h2-8,12H,9H2,1H3,(H,14,15)(H,16,17)/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEJRZUUJDOANL-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC=CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC(C/C=C/C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-2-acetamido-5-phenylpent-4-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-({[(Furan-3-yl)methyl]amino}methyl)cyclopentan-1-ol](/img/structure/B1469148.png)


![1-[(5-Bromofuran-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1469152.png)





![{3-[(1-Methoxypropan-2-yl)oxy]phenyl}boronic acid](/img/structure/B1469163.png)


![1-[2-(4-Chlorophenyl)acetyl]azetidine-3-carboxylic acid](/img/structure/B1469167.png)
